

Thermodynamic Properties of 5-Methyl-2-Heptene: A Technical Guide

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Compound of Interest

Compound Name: 5-Methyl-2-heptene

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This technical guide provides a comprehensive overview of the thermodynamic properties of **5-methyl-2-heptene**. The information is compiled from computational estimations and established experimental methodologies for similar volatile organic compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and materials science.

Core Thermodynamic Data

The thermodynamic properties of **5-methyl-2-heptene** have been estimated using group contribution methods, primarily the Joback method.^[1] These calculated values provide a foundational understanding of the molecule's energetic landscape.

Table 1: Key Thermodynamic Properties of **5-Methyl-2-Heptene**

Property	Value	Unit	Method
Standard Enthalpy of Formation (Gas, Δ_fH°)	-96.51	kJ/mol	Joback Method
Standard Gibbs Free Energy of Formation (Gas, Δ_fG°)	94.26	kJ/mol	Joback Method
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	32.97	kJ/mol	Joback Method
Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	13.15	kJ/mol	Joback Method

Table 2: Physical and Critical Properties of **5-Methyl-2-Heptene**

Property	Value	Unit	Method
Molecular Weight	112.21	g/mol	
Normal Boiling Point (T _{boil})	386.16	K	Joback Method
Melting Point (T _{fus})	159.84	K	Joback Method
Critical Temperature (T _c)	562.05	K	Joback Method
Critical Pressure (P _c)	2695.80	kPa	Joback Method
Critical Volume (V _c)	0.458	m ³ /kmol	Joback Method

Table 3: Temperature-Dependent Ideal Gas Heat Capacity (C_{p,gas}) of **5-Methyl-2-Heptene**

Temperature (K)	Ideal Gas Heat Capacity (J/mol·K)	Method
386.16 (Normal Boiling Point)	217.94	Joback Method
562.05 (Critical Temperature)	289.43	Joback Method

Experimental Protocols

While specific experimental data for **5-methyl-2-heptene** is not readily available in the reviewed literature, the following protocols describe standard methodologies for determining the thermodynamic properties of volatile alkenes.

Computational Estimation of Thermodynamic Properties: The Joback Method

The thermodynamic data presented in this guide were calculated using the Joback group contribution method.^[1] This method estimates properties by dissecting the molecule into functional groups and summing the contributions of each group.

Methodology:

- Molecular Structure Decomposition: The chemical structure of **5-methyl-2-heptene** is broken down into its constituent functional groups as defined by the Joback method.
- Group Contribution Summation: The specific values for each thermodynamic property (e.g., ΔfH° , ΔfG° , T_c , P_c , V_c , and heat capacity coefficients) associated with each group are retrieved from a database of predetermined parameters.
- Property Calculation: The overall property of the molecule is calculated by summing the contributions of its constituent groups. For properties like the normal boiling point and critical temperature, specific equations that incorporate the sum of group contributions are used. The temperature-dependent ideal gas heat capacity is calculated using a polynomial equation where the coefficients are determined from the sum of group contributions.

Experimental Determination of Enthalpy of Formation (via Enthalpy of Combustion)

The standard enthalpy of formation of a volatile hydrocarbon like **5-methyl-2-heptene** can be determined experimentally using bomb calorimetry to measure the enthalpy of combustion.

Protocol: Oxygen Bomb Calorimetry

- Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity **5-methyl-2-heptene** is encapsulated in a combustible container (e.g., a gelatin capsule) to prevent its volatilization before ignition.
- Bomb Assembly: The encapsulated sample is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb." A fuse wire is positioned to be in contact with the sample.
- Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded.
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the surrounding water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- Calculation: The heat released during combustion is calculated from the temperature rise of the water and the known heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the capsule and the fuse wire. The standard enthalpy of combustion is then determined per mole of the sample.
- Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Experimental Determination of Heat Capacity

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of liquids.

Protocol: Differential Scanning Calorimetry (DSC)

- Sample Preparation: A small, accurately weighed sample of **5-methyl-2-heptene** (typically 5-15 mg) is hermetically sealed in an aluminum DSC pan.

- Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials (e.g., indium).
- Measurement Runs: A three-step measurement procedure is typically employed:
 - Baseline Run: An empty sample pan and an empty reference pan are heated at a constant rate (e.g., 10-20 °C/min) over the desired temperature range to establish the baseline heat flow.
 - Sapphire Run: A sapphire standard with a known heat capacity is placed in the sample pan and heated under the same conditions to determine the heat flow response corresponding to a known heat capacity.
 - Sample Run: The sample pan containing **5-methyl-2-heptene** is heated under identical conditions.
- Heat Capacity Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signal of the sample to that of the sapphire standard and the baseline, taking into account the masses of the sample and the standard.

Experimental Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature.

Protocol: Vapor Pressure Measurement

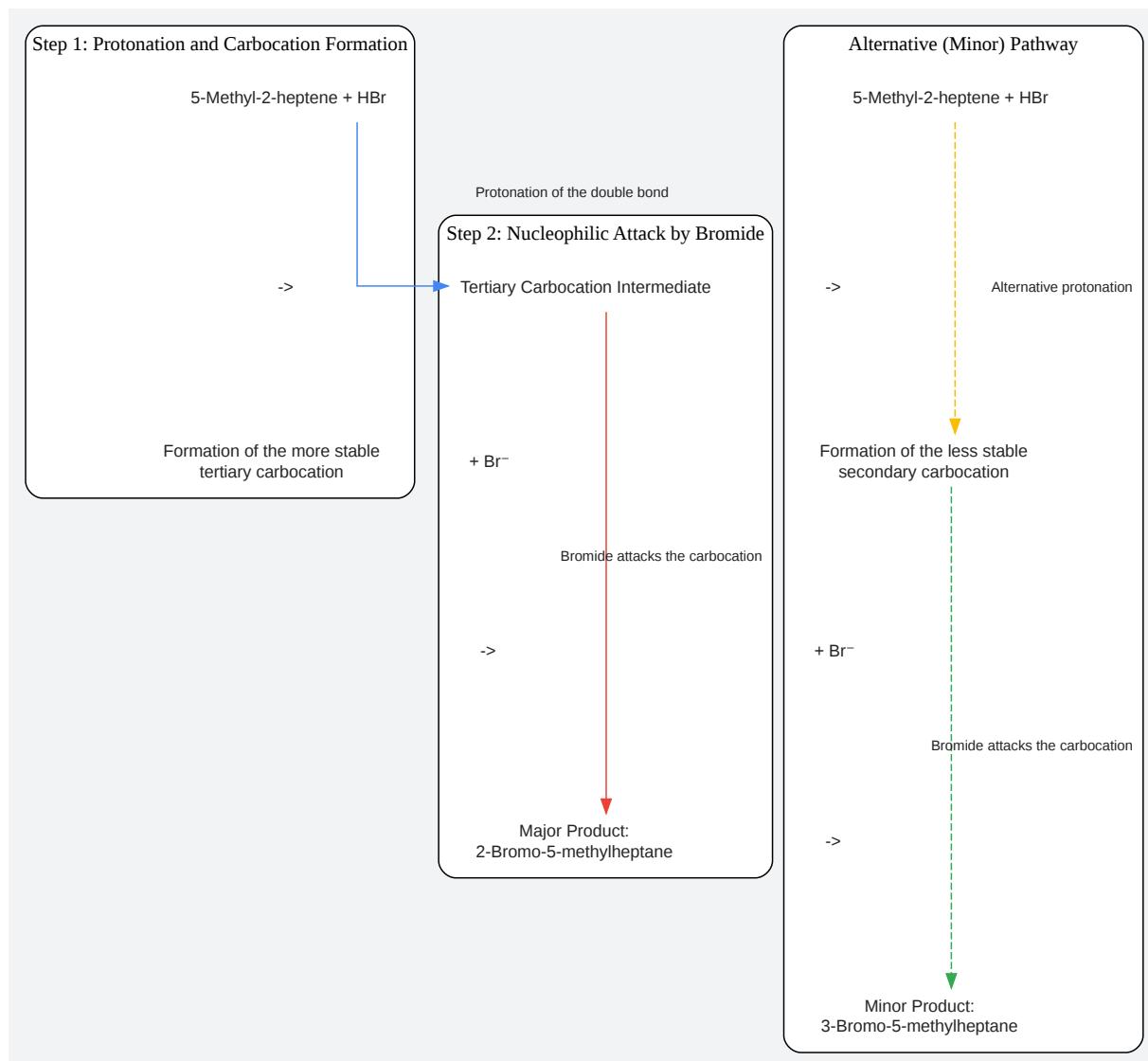
- Apparatus Setup: A sample of **5-methyl-2-heptene** is placed in a thermostated vessel connected to a pressure measurement system.
- Temperature and Pressure Equilibration: The sample is heated to a specific temperature, and the system is allowed to reach equilibrium, at which point the vapor pressure is recorded.
- Data Collection: This process is repeated at various temperatures to obtain a set of vapor pressure versus temperature data.

- Clausius-Clapeyron Equation: The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure ($\ln P$) versus the inverse of the absolute temperature ($1/T$). According to the Clausius-Clapeyron equation, this slope is equal to $-\Delta_{\text{vap}}H^\circ/R$, where R is the ideal gas constant.

Visualizations

Electrophilic Addition of HBr to 5-Methyl-2-Heptene

The reaction of an unsymmetrical alkene like **5-methyl-2-heptene** with hydrogen bromide (HBr) is a classic example of electrophilic addition and follows Markovnikov's rule. This rule states that the hydrogen atom of the HBr will add to the carbon atom of the double bond that already has more hydrogen atoms. The mechanism involves the formation of a carbocation intermediate, with the more stable carbocation being preferentially formed.

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Caption: Mechanism of electrophilic addition of HBr to **5-methyl-2-heptene**.

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References

- 1. Using the Vapor Pressure of Pure Volatile Organic Compounds to Predict the Enthalpy of Vaporization and Computing the Entropy of Vaporization [scirp.org]
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